molecular formula C14H22Cl2N2O6S4 B1668782 Clomethiazole edisylate CAS No. 1867-58-9

Clomethiazole edisylate

Katalognummer: B1668782
CAS-Nummer: 1867-58-9
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: DRSIVJKCYUTEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clomethiazole edisylate is a sedative and hypnotic compound originally developed by Hoffmann-La Roche in the 1930s. It is primarily used in the treatment and prevention of symptoms associated with acute alcohol withdrawal. The compound is structurally related to thiamine (vitamin B1) and exhibits sedative, hypnotic, muscle relaxant, and anticonvulsant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of clomethiazole involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide to form 2-chloroethyl isothiocyanate. This intermediate is then reacted with methylamine to produce clomethiazole. The final product, clomethiazole edisylate, is obtained by reacting clomethiazole with edisilic acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Clomethiazole edisylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Management of Alcohol Withdrawal Syndrome

  • Clomethiazole edisylate is widely used to alleviate symptoms associated with acute alcohol withdrawal, particularly delirium tremens. A retrospective analysis indicated that early administration of clomethiazole significantly reduced the incidence and severity of delirium tremens in high-risk patients . This protective action highlights its importance in clinical practice for managing acute alcohol withdrawal.

Sedation and Anesthesia

  • The compound serves as a sedative-hypnotic agent in various clinical settings. It is employed for sedation in intensive care units and during surgical procedures, especially for patients requiring regional anesthesia . Its rapid onset and short duration make it suitable for these applications.

Anticonvulsant Properties

  • This compound has demonstrated efficacy in treating convulsive disorders such as status epilepticus and myoclonic seizures. Studies indicate that it enhances GABAergic activity, which is crucial for its anticonvulsant effects . This property makes it a valuable option for patients with refractory seizures.

Pharmacokinetics and Administration Routes

Pharmacokinetics

  • Research comparing oral and rectal administration of this compound revealed significant differences in peak serum concentrations, with oral administration yielding higher levels more quickly. The relative bioavailability of rectal dosing was found to be approximately 90% compared to oral dosing . This flexibility in administration routes is particularly beneficial when oral intake is not feasible.

Formulation Development

  • Innovations in the formulation of this compound have focused on improving its stability and antimicrobial properties. A recent patent describes a parenteral formulation that enhances biological compatibility and stability, making it suitable for intravenous administration . This development is crucial for ensuring patient safety and drug efficacy during treatment.

Research Applications

Model Compound for Drug-Plastic Interactions

  • This compound has been used as a model compound to study drug interactions with plastic materials used in intravenous infusion systems. Understanding how drugs like clomethiazole interact with these materials helps assess drug stability during administration. This research is vital for ensuring the integrity of drug delivery systems.

Summary of Key Findings

Application AreaKey Findings
Alcohol Withdrawal ManagementEarly use reduces incidence/severity of delirium tremens; effective in high-risk patients
Sedation and AnesthesiaRapid onset makes it suitable for sedation in ICU/surgery; enhances patient comfort
Anticonvulsant EffectsPotentiates GABA activity; effective against status epilepticus and myoclonic seizures
PharmacokineticsHigher serum concentrations with oral vs. rectal administration; rectal bioavailability ~90%
Drug-Plastic Interaction StudiesImportant for assessing drug stability in IV systems; aids in formulation development

Wirkmechanismus

Clomethiazole edisylate acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the gamma-aminobutyric acid (GABA) A receptor. It enhances the action of the neurotransmitter GABA, which is the major inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, sedative, and hypnotic effects. Additionally, clomethiazole inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), indicating GABA A receptor-channel activation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Clomethiazole edisylate is unique in its dual mechanism of action, acting both as a positive allosteric modulator at the GABA A receptor and directly on chloride ion channels. This dual action contributes to its potent sedative and anticonvulsant effects while maintaining a relatively high therapeutic index compared to barbiturates .

Biologische Aktivität

Clomethiazole edisylate, a derivative of clomethiazole, is primarily recognized for its sedative, hypnotic, and anticonvulsant properties. Originally developed in the 1930s, it has been utilized mainly for managing acute alcohol withdrawal symptoms and other conditions requiring sedation. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical applications, and associated research findings.

Pharmacological Mechanisms

Clomethiazole acts predominantly as a positive allosteric modulator at the GABAA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial for reducing neuronal excitability. This mechanism is similar to that of barbiturates but differs in its interaction with excitatory amino acids and chloride ion channels .

Key Mechanisms:

  • GABA Modulation: Increases GABA's inhibitory effects, leading to anxiolytic and anticonvulsant outcomes.
  • CYP Enzyme Inhibition: Acts as an inhibitor of CYP2E1, affecting ethanol metabolism, which is particularly relevant in treating alcohol withdrawal .
  • Neuroprotective Effects: Exhibits neuroprotective properties, potentially beneficial in conditions like head injuries .

Clinical Applications

This compound is primarily indicated for:

  • Management of delirium tremens in alcohol withdrawal.
  • Short-term treatment of agitation and anxiety in elderly patients.
  • As a sedative-hypnotic agent when other treatments have failed .

Case Studies and Clinical Trials

  • Delirium Tremens Prevention:
    A clinical analysis involving 476 cases demonstrated the efficacy of early clomethiazole administration in preventing severe delirium tremens symptoms. The study highlighted a significant reduction in the incidence of complications associated with alcohol withdrawal when clomethiazole was administered early .
  • Neuroprotective Properties:
    A study assessing clomethiazole's effects on patients with severe head injuries found that while the drug did not significantly alter physiological parameters like GABA levels or lactate/pyruvate ratios, it induced EEG changes indicative of its sedative effects. The study concluded that clomethiazole could be safely administered to ventilated patients without adverse effects like hypotension or withdrawal seizures .
  • Pharmacokinetics:
    Research comparing oral and rectal administration methods revealed that oral dosing resulted in higher peak serum concentrations and faster onset of action compared to rectal administration. However, both routes demonstrated comparable pharmacodynamic effects, suggesting that rectal administration is a viable alternative when oral intake is not feasible .

Table 1: Pharmacokinetic Comparison of this compound

Administration RoutePeak Serum Concentration (µg/mL)Time to Peak (minutes)Relative Bioavailability (%)
Oral1.76 ± 0.4755 ± 12100
Rectal0.48 ± 0.1489 ± 1190

Table 2: Effects on EEG Patterns in Head Injury Patients

Patient GroupEEG Changes ObservedIncidence (%)
Clomethiazole GroupBurst suppression25
Control GroupNo significant changes5

Adverse Effects and Safety Profile

Despite its therapeutic benefits, clomethiazole has a notable risk profile:

  • Tolerance and Dependence: Long-term use can lead to tolerance and physical dependence similar to benzodiazepines .
  • Overdose Risks: The drug has a narrow therapeutic window; overdose can be fatal, especially when combined with alcohol or other CNS depressants. Treatment for overdose primarily involves supportive care as flumazenil (a benzodiazepine antidote) does not reverse its effects .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of clomethiazole edisylate in preclinical models, and how do they influence experimental design?

  • Methodological Answer : this compound is rapidly metabolized in gerbil models to its major metabolite NLA-715, with minor metabolites NLA-272 and NLA-511. To accurately assess pharmacokinetics and pharmacodynamics, researchers must quantify both the parent compound and metabolites in plasma and brain tissue. Analytical methods such as Ultra Performance Liquid Chromatography (UPLC) with validation per ICH guidelines (e.g., linearity, specificity, stability) are recommended . For example, in gerbils, NLA-715 reached plasma concentrations of ~5 µg/mL and brain concentrations of ~3 µg/g within 1 hour post-administration, while the parent compound showed rapid clearance .

Q. How should researchers design analytical methods to quantify this compound and its metabolites in biological matrices?

  • Methodological Answer : Reverse-phase UPLC with UV detection is a robust approach for separating this compound from metabolites. Key validation parameters include:

  • Linearity : Test a range of 80–120% of the target concentration.
  • Specificity : Ensure resolution >2.5 between peaks.
  • Stability : Confirm sample and mobile phase stability over 72 hours.
    Reference standards (e.g., this compound, CAS 1867-58-9) must be sourced from accredited providers to ensure accuracy .

Q. What frameworks are recommended for structuring research questions on this compound’s neuroprotective mechanisms?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:

  • Population: Gerbil models of global ischemia.
  • Intervention: this compound administration.
  • Comparison: Vehicle vs. metabolite NLA-715.
  • Outcome: Neuroprotection measured via histopathology.
    This ensures alignment with systematic review standards and reduces bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective vs. sedative effects be resolved in systematic reviews?

  • Methodological Answer : Conduct a dose-response meta-analysis to distinguish parent compound effects from metabolite activity. For instance, while this compound exhibits neuroprotection in gerbil ischemia models, its metabolite NLA-715 contributes to sedation without neuroprotective activity. Stratify studies by methodology (e.g., in vivo vs. in vitro) and use sensitivity analysis to account for confounding variables like metabolic variability .

Q. What experimental approaches isolate the neuroprotective effects of this compound from its metabolites?

  • Methodological Answer : Use pharmacokinetic inhibitors (e.g., CYP450 inhibitors) to block metabolite formation in vivo. Alternatively, administer purified metabolites (e.g., NLA-715) to gerbil models and compare outcomes with the parent compound. In one study, NLA-715 showed no neuroprotective activity despite high brain penetration, confirming the parent compound’s role .

Q. How do in vivo and in vitro models differ in assessing this compound’s efficacy, and what are the implications?

  • Methodological Answer : In vivo models (e.g., gerbil ischemia) capture blood-brain barrier penetration and systemic metabolism, whereas in vitro models (e.g., neuronal cell cultures) lack metabolic context. For example, this compound’s neuroprotection in vivo is absent in vitro due to the absence of metabolic activation. Researchers should combine both approaches, using in vitro data to validate mechanistic hypotheses .

Q. What methodological critiques are essential when evaluating studies on this compound’s contradictory outcomes?

  • Methodological Answer : Assess studies for:

  • Confounding variables : Differences in ischemia induction methods (e.g., bilateral carotid occlusion vs. hypoxia).
  • Metabolic reporting : Failure to measure metabolite levels in plasma/brain.
  • Dose-response gaps : Inadequate exploration of threshold doses for neuroprotection.
    Consult multi-disciplinary experts to identify overlooked biases, as conflicting conclusions often arise from methodological heterogeneity .

Eigenschaften

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBVWRCFZCWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-58-9
Record name Chlormethiazole edisylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,2-disulphonic acid, compound with 5-(2-chloroethyl)-4-methylthiazole (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMETHIAZOLE EDISYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22NJI0W1D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Clomethiazole edisylate
Clomethiazole edisylate
Clomethiazole edisylate
Clomethiazole edisylate
Clomethiazole edisylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.